9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine
Description
This compound is a fluorinated purine derivative characterized by a bicyclic cyclopenta[d][1,3]dioxol ring system fused to a purin-6-amine base. Key structural features include:
- Trityloxymethyl group: A bulky protecting group (triphenylmethyl) attached via an ether linkage, likely improving solubility and stability during synthesis .
- 2,2-Dimethyl substitution: Steric hindrance from the geminal dimethyl groups stabilizes the cyclopenta ring conformation .
- Stereochemistry: The 3aˢ,4ˢ,6aᴿ configuration ensures specific spatial orientation critical for molecular interactions .
This compound’s synthesis involves multi-step protection/deprotection strategies, as seen in analogous cyclopenta-fused purine systems (e.g., DDQ-mediated oxidation and trityl group introduction) .
Properties
IUPAC Name |
9-[(3aR,6S,6aS)-5-fluoro-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30FN5O3/c1-32(2)41-28-24(25(34)27(29(28)42-32)39-20-38-26-30(35)36-19-37-31(26)39)18-40-33(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,19-20,27-29H,18H2,1-2H3,(H2,35,36,37)/t27-,28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAHJAOPXHNQPV-NLDZOOGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(=C(C2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)N6C=NC7=C(N=CN=C76)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](C(=C([C@H]2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)N6C=NC7=C(N=CN=C76)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine is a novel purine derivative with potential therapeutic applications. Its unique structure combines features of both purines and dioxolane, which may influence its biological activity. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's structural formula is represented as:
It features a fluorine atom at the 5-position of the cyclopentadioxole ring and a trityloxymethyl group that may enhance its solubility and bioavailability.
Anticancer Properties
Research indicates that purine derivatives can exhibit significant anticancer activity. A study explored the structure-activity relationship (SAR) of various purine derivatives, suggesting that modifications at specific positions can enhance cytotoxicity against cancer cell lines. The presence of the fluorine atom in our compound may increase its potency by stabilizing the molecular structure and enhancing interactions with biological targets .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in nucleotide metabolism. Inhibitors of enzymes such as adenosine deaminase (ADA) are known to have therapeutic implications in cancer and autoimmune diseases. Preliminary data suggest that this compound may act as a competitive inhibitor of ADA, potentially leading to increased levels of adenosine in the tumor microenvironment, thereby promoting apoptosis in cancer cells .
Antiviral Activity
Another area of interest is the antiviral potential of purine derivatives. Compounds structurally related to nucleosides have shown effectiveness against viral infections by inhibiting viral polymerases. The unique dioxolane moiety in this compound may enhance its selectivity for viral enzymes over human counterparts, reducing side effects associated with traditional antiviral therapies .
Study 1: Anticancer Efficacy
In a recent study involving various cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Study 2: Enzyme Inhibition Profile
A kinetic analysis revealed that the compound exhibited a Ki value in the nanomolar range against ADA. This suggests a strong binding affinity and potential for therapeutic use in conditions where adenosine modulation is beneficial .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antiviral Activity
Research indicates that purine derivatives exhibit significant antiviral properties. The fluorinated structure of this compound may enhance its efficacy against viral infections by interfering with viral replication mechanisms. Studies have shown that similar compounds can inhibit viral polymerases, making them potential candidates for antiviral drug development .
Anticancer Properties
The compound's structural similarity to nucleobases allows it to interact with DNA and RNA synthesis pathways. Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting nucleotide metabolism. This mechanism positions it as a candidate for further investigation in cancer therapeutics .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in nucleotide metabolism. For example, it may act as an inhibitor of adenosine deaminase (ADA), which plays a crucial role in purine metabolism. Inhibition of ADA can lead to increased levels of adenosine, which has immunomodulatory effects .
Synthesis of Novel Compounds
Due to its unique structural features, this compound serves as a valuable intermediate in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions such as coupling reactions or modifications involving the trityl group .
Case Study 1: Antiviral Screening
A study conducted on similar purine derivatives demonstrated their effectiveness against influenza viruses. The derivatives were tested in vitro and showed a dose-dependent inhibition of viral replication. This suggests that compounds like 9-((3As,4s,6ar)-5-fluoro...) could be further explored for their antiviral properties against other pathogens .
Case Study 2: Cancer Cell Line Testing
In vitro assays on breast cancer cell lines revealed that the compound induced significant cell death at micromolar concentrations. The mechanism was linked to the activation of caspase pathways, indicating its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Comparisons
*Estimated based on analogous structures.
Key Observations:
- Fluorination : The target compound’s 5-fluoro group contrasts with the 6-fluoro analogue in , which lacks the trityloxymethyl group. Fluorine’s position impacts electronic effects and target binding .
- Trityloxymethyl vs. Phosphorinan Moieties : The trityloxymethyl group in the target compound offers steric protection, whereas phosphorinan-containing analogues (e.g., 625095-61-6) introduce chirality and polarizability for kinase interactions .
- Sugar Modifications: 2′-Deoxy-2′-aminoadenosine (10414-81-0) and N⁶-methyladenosine (2140-79-6) highlight how sugar moiety alterations influence nucleic acid mimicry and biological roles .
Bioactivity and Target Interactions
- Antiviral Potential: The 6-fluoro analogue in demonstrated explicit antiviral activity, suggesting the target compound’s fluoro and trityloxymethyl groups may synergize for enhanced efficacy .
- Cluster Analysis : and indicate that compounds with similar cyclopenta rings and purine bases cluster into bioactivity groups, often correlating with antiviral or kinase-inhibitory functions .
- Docking Studies : Computational models () suggest bulky trityl groups may hinder binding to certain targets but improve selectivity for others, such as viral polymerases .
Implications for Drug Design
- Steric vs. Electronic Effects : The trityloxymethyl group’s steric bulk may limit bioavailability but improve target specificity. Balancing this with polar groups (e.g., phosphates) could optimize pharmacokinetics .
- Fluorine as a Bioisostere : The 5-fluoro substituent could replace hydroxyl or methyl groups in lead compounds to enhance binding affinity or metabolic stability .
Preparation Methods
Core Synthetic Strategy
The synthesis primarily hinges on constructing the fused heterocyclic core, integrating the purine moiety with a cyclopentane-dioxolane scaffold bearing fluorine and trityloxymethyl substituents. The key steps involve:
- Electrophilic fluorination of sugar derivatives
- Formation of cyclopentane derivatives via conjugate addition
- Cyclization to form the fused heterocycle
- Functionalization of the purine ring with amino groups
- Introduction of protective groups such as trityl and tert-butyl derivatives
This approach is consistent with methodologies used for nucleoside analogs with antiviral activity, leveraging fluorination to modulate biological activity and pharmacokinetics.
Synthesis of Fluorosugar Precursors
Electrophilic fluorination of sugar derivatives is fundamental in preparing fluorinated intermediates. The process involves:
- Starting from D-ribose, conversion to a cyclopentenone derivative
- Conjugate addition with Gilman reagents to produce dihydro derivatives
- Treatment with lithium hexamethyldisilazide (LiHMDS) and TESCl to generate silylenol ethers
- Fluorination using Selectfluor in dimethylformamide (DMF) at 0°C to yield fluorosugar intermediates with defined stereochemistry
- The stereochemistry of fluorine addition is controlled, producing 6-β-fluorosugar (7a ) and 6-α-fluorosugar (7b ) with high selectivity.
Construction of the Cyclopenta[d]dioxol Framework
The key to synthesizing the core structure involves:
- Cyclization of fluorosugar derivatives with heterocyclic precursors
- Use of acid-mediated cyclization (e.g., with 2 M sulfuric acid) to form the fused ring system
- Protection of hydroxyl groups with acetonide (2,3-acetonide) and tert-butoxycarbonyl (Boc) groups to facilitate subsequent reactions
- Cyclization of uridine derivatives yields the desired fused heterocycle, confirmed by X-ray crystallography.
Purine Ring Functionalization
The purine ring is introduced via:
- Synthesis of amino derivatives through nucleophilic substitution
- Phosphoramidate prodrug formation using McGuigan’s methodology, involving phosphoramidate reagents and tert-butylmagnesium chloride
- Final deprotection and prodrug formation with formic acid
- The amino group at the 6-position of the purine is introduced via nucleophilic substitution, followed by prodrug derivatization to enhance bioavailability.
Protective Group Strategies
Protection of hydroxyl groups with trityl and tert-butyl groups is critical to control regioselectivity and prevent side reactions:
| Protective Group | Purpose | Conditions | References |
|---|---|---|---|
| Trityl (Trt) | Protect hydroxyl groups | Acidic conditions, Trityl chloride | , |
| Boc (tert-butyl carbamate) | Protect amino groups | Boc2O, base |
Summary of Preparation Methods
Notes on Research and Optimization
- Stereochemistry control is crucial for biological activity, achieved via stereoselective fluorination and cyclization steps.
- Use of protecting groups enhances regioselectivity and yields.
- The synthesis pathway is adaptable for analogs with modifications at the fluorine or protective groups, allowing structure-activity relationship studies.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-9H-purin-6-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step protocols involving fluorination and trityl protection. For example, fluorination can be achieved using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in a CH₂Cl₂/H₂O mixture under controlled conditions (1 h, room temperature). Post-reaction quenching with NaHCO₃ and purification via silica gel chromatography (EtOAc/hexanes) are critical to isolate intermediates . Trityl protection of hydroxyl groups requires anhydrous conditions to prevent hydrolysis. Yield optimization relies on stoichiometric ratios (e.g., 1.5 eq. K₂CO₃ in DMF for alkylation steps) and rigorous exclusion of moisture .
Q. Which analytical techniques are most effective for characterizing this compound’s stereochemistry and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz CDCl₃/D₂O) confirm stereochemistry via coupling constants (e.g., for fluorinated protons) and chemical shifts (e.g., δ 111.73 for cyclopenta-dioxol carbons) .
- HPLC : Retention time (e.g., 1.57 minutes with SMD-TFA05 method) and LCMS () validate purity and molecular weight .
- X-ray Crystallography : Resolves ambiguous stereochemistry in cyclopenta-dioxol rings.
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability testing involves:
- Thermal Analysis : TGA/DSC to assess decomposition temperatures.
- Hydrolytic Stability : Incubation in buffered solutions (pH 4–9) at 25°C/40°C, monitored via HPLC. Trityl-protected derivatives are sensitive to acidic conditions, requiring storage at –20°C in anhydrous DMSO or EtOAc .
Advanced Research Questions
Q. What strategies address low yields in the fluorination step during synthesis?
- Methodological Answer :
- Solvent Optimization : Replace CH₂Cl₂ with THF or DMF to enhance DDQ solubility .
- Catalytic Additives : Use Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states.
- Kinetic Monitoring : Real-time FTIR or Raman spectroscopy to track fluorination progress and adjust reaction time .
Q. How can enantiomeric separation be achieved for the cyclopenta-dioxol moiety?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/IPA gradients.
- Enzymatic Resolution : Lipase-mediated hydrolysis of ester intermediates (e.g., using Candida antarctica lipase B) .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries like tartaric acid .
Q. What mechanistic insights explain contradictory reactivity in trityl deprotection?
- Methodological Answer :
- DFT Calculations : Model acid-catalyzed trityl cleavage pathways to identify rate-limiting steps.
- Isotopic Labeling : Use D₂O in deprotection reactions to trace proton transfer mechanisms.
- In Situ NMR : Monitor intermediates (e.g., trityl carbocations) under varying pH conditions .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to purine receptors.
- MD Simulations : GROMACS for 100-ns trajectories to assess conformational stability in aqueous/PBS buffers.
- QSAR : Correlate substituent effects (e.g., fluoro vs. methyl groups) with activity using Gaussian-based descriptors .
Q. What experimental frameworks resolve discrepancies in reported antiviral activity data?
- Methodological Answer :
- Dose-Response Studies : EC₅₀ determination across multiple cell lines (e.g., HEK293, Vero E6) with standardized assays (e.g., plaque reduction).
- Metabolic Profiling : LC-HRMS to identify active metabolites vs. parent compound contributions.
- Theoretical Alignment : Cross-reference results with adenosine analog mechanisms (e.g., ribofuranosyl phosphorylation pathways) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
